1-Fmoc-2-(hydroxymethyl)piperidine
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 1-Fmoc-2-(hydroxymethyl)piperidine is the amino terminus of amino acids . This compound plays a crucial role in the field of peptide synthesis.
Mode of Action
This compound acts as a protective group in solid-phase peptide synthesis (SPPS) . The Fmoc (9-fluorenylmethyloxycarbonyl) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the protection of the amine group, preventing it from reacting with other substances in the synthesis process .
Biochemical Pathways
The compound is involved in the peptide synthesis pathway . It protects the amine group during the synthesis process, allowing for the successful formation of peptides . The downstream effects include the production of peptides with the desired sequence and structure.
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure. By protecting the amine group, it prevents unwanted reactions and ensures the correct formation of peptide bonds .
Action Environment
The action of this compound is influenced by the specific conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability .
Preparation Methods
1-Fmoc-2-(hydroxymethyl)piperidine can be synthesized by reacting 2-hydroxymethylpiperidine with 1-fluoro-2-methoxydiphenylketone . The reaction is typically carried out in an organic solvent under controlled temperature and reaction time conditions . Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
1-Fmoc-2-(hydroxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fmoc-2-(hydroxymethyl)piperidine has several scientific research applications:
Comparison with Similar Compounds
1-Fmoc-2-(hydroxymethyl)piperidine is unique due to its specific structure and properties. Similar compounds include:
1-Fmoc-2-(hydroxymethyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
1-Fmoc-2-(hydroxymethyl)morpholine: Similar in structure but with a morpholine ring instead of a piperidine ring.
1-Fmoc-2-(hydroxymethyl)piperazine: Similar in structure but with a piperazine ring instead of a piperidine ring.
These compounds share similar protecting group properties but differ in their ring structures, which can influence their reactivity and applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 2-(hydroxymethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-13-15-7-5-6-12-22(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20,23H,5-7,12-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBORKCVXTSTNRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596450 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170867-95-5 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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